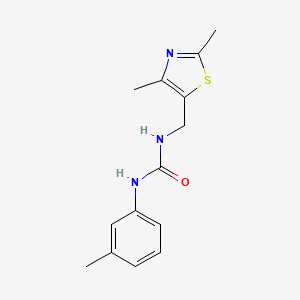

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea, commonly known as MTT, is a yellow tetrazolium salt that is widely used in scientific research applications. MTT is a water-soluble compound that is converted to formazan, a blue-colored product, by the action of mitochondrial dehydrogenases in living cells. This reaction is used to measure cell viability and proliferation in various cell-based assays.

Wissenschaftliche Forschungsanwendungen

Mechanistic Studies in Chemistry

Research has delved into the reactions of urea derivatives with various chemical compounds to understand their chemical behavior and mechanisms. For instance, urea and its derivatives react with acyloins to form imidazolin-ones, a reaction mechanism involving the formation of an oxetan ring, highlighting the complex chemistry of urea derivatives in synthesizing cyclic compounds (Butler & Hussain, 1981).

Biological Applications

Urea derivatives are investigated for their biological activities. Methylglyoxal, a reactive alpha-oxoaldehyde, forms advanced glycation end-products with urea derivatives. These compounds are studied for their roles in diabetes and neurodegenerative diseases, demonstrating the biological significance of urea derivatives in understanding disease mechanisms and potential therapeutic targets (Nemet, Varga-Defterdarović, & Turk, 2006).

Spectroscopic Characterization and Computational Study

The reactivity of newly synthesized imidazole derivatives, including urea derivatives, has been explored through spectroscopic methods and computational studies. This research contributes to understanding the electronic and reactive properties of these compounds, which is crucial for designing molecules with desired chemical properties (Hossain et al., 2018).

Nitration of Urea Derivatives

The nitration of 2-thiazolylurea derivatives has been studied, revealing the formation of compounds nitrated at specific positions. This research sheds light on the chemical modifications urea derivatives can undergo and their potential applications in designing new chemical entities with specific functionalities (Yoda et al., 1984).

Osmolyte Applications

The unique combination of urea and methylamines as osmolytes in certain marine organisms indicates the significance of urea derivatives in biological systems for environmental stress adaptation. This study provides insights into the molecular basis of osmolyte function and its implications for protein stability (Lin & Timasheff, 1994).

Anticancer Research

Urea derivatives are evaluated for their anticancer properties, with some showing promising antiproliferative effects against various cancer cell lines. This highlights the potential of urea derivatives as therapeutic agents in cancer treatment (Feng et al., 2020).

Eigenschaften

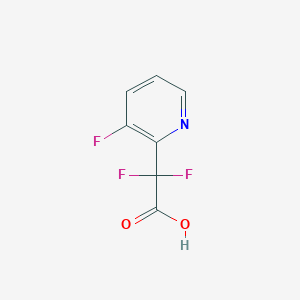

IUPAC Name |

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-9-5-4-6-12(7-9)17-14(18)15-8-13-10(2)16-11(3)19-13/h4-7H,8H2,1-3H3,(H2,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRGXUSZTZSDHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2=C(N=C(S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,5-bis(trifluoromethyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2764063.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2764065.png)

![4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2764073.png)

![N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2764075.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2764082.png)

![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2764085.png)